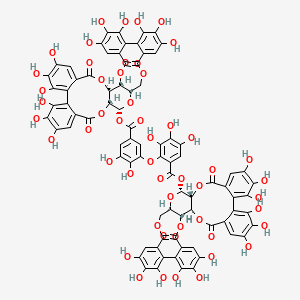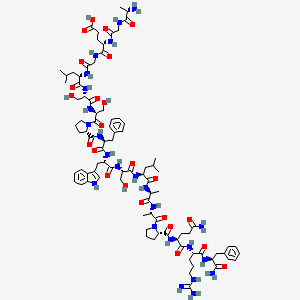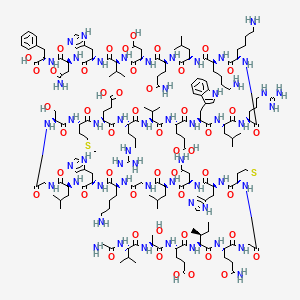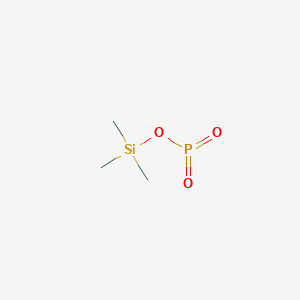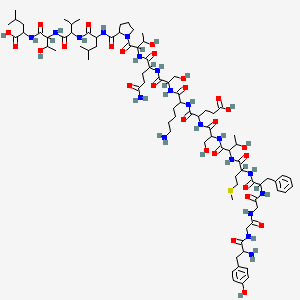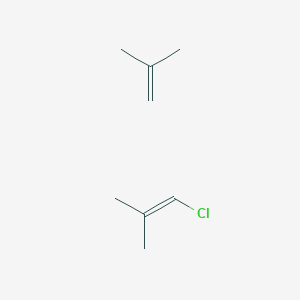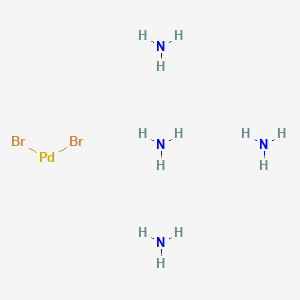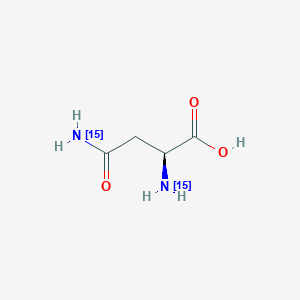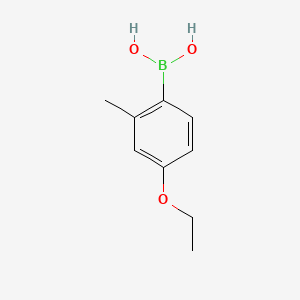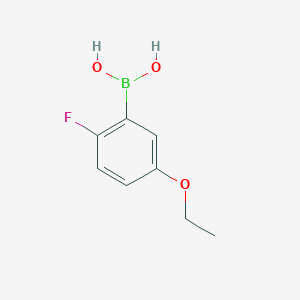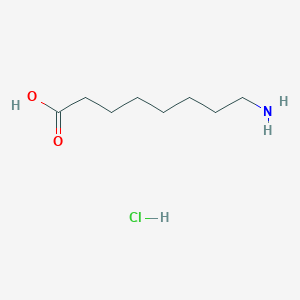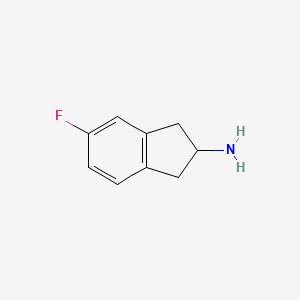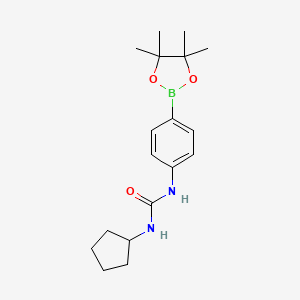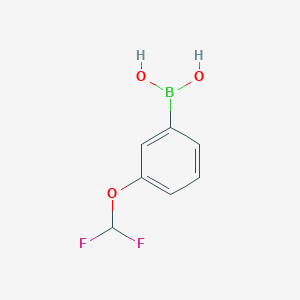
(3-(二氟甲氧基)苯基)硼酸
描述
“(3-(Difluoromethoxy)phenyl)boronic acid” is a type of boronic acid that is commonly used in the synthesis of biologically active compounds . It is a solid substance at 20 degrees Celsius .
Synthesis Analysis
Boronic acids, including “(3-(Difluoromethoxy)phenyl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . This reaction is a metal-catalyzed cross-coupling reaction that forms a carbon-carbon bond. The boronic acid acts as a nucleophilic organic group, which is transferred from boron to palladium .Molecular Structure Analysis
The molecular formula of “(3-(Difluoromethoxy)phenyl)boronic acid” is C7H6BF3O3, and its molecular weight is 205.93 . The structure includes a phenyl ring with a boronic acid group and a difluoromethoxy group attached.Chemical Reactions Analysis
As mentioned earlier, “(3-(Difluoromethoxy)phenyl)boronic acid” is often used in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid reacts with an aryl or alkynyl halide or triflate under basic conditions to form a new carbon-carbon bond .Physical And Chemical Properties Analysis
“(3-(Difluoromethoxy)phenyl)boronic acid” is a solid at 20 degrees Celsius . Its purity, as determined by neutralization titration, is between 97.0% and 110.0% .科学研究应用
- Application Summary : “(3-(Difluoromethoxy)phenyl)boronic acid” is a chemical compound with the molecular formula C7H7BF2O3 . It is often used as a reagent in various chemical reactions .
- Results or Outcomes : The outcomes of its use are highly dependent on the specific reaction it is being used in. In general, boronic acids are known for their role in coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction .
- Application Summary : This compound is commonly used in the synthesis of biologically active compounds, including multisubstituted purines for use as P2X7 antagonists in the treatment of pain, and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors .
- Results or Outcomes : The use of this compound in the synthesis of biologically active compounds can lead to the production of potential therapeutic agents for the treatment of pain and conditions related to aldosterone synthase .
General Use
Related Compound: 3-(Trifluoromethoxy)phenylboronic Acid
- Application Summary : Borinic acid derivatives, which are related to boronic acids, have been used as catalysts for the regioselective activation of polyols or epoxide opening .
- Results or Outcomes : The outcomes of its use are highly dependent on the specific reaction it is being used in. In general, the use of borinic acid derivatives as catalysts can lead to more selective and efficient chemical reactions .
- Application Summary : Borinic acid derivatives have been used as building blocks in double Suzuki coupling .
- Results or Outcomes : The outcomes of its use are highly dependent on the specific reaction it is being used in. In general, the use of borinic acid derivatives as building blocks can lead to the synthesis of complex organic compounds .
Catalyst for Regioselective Activation
Building Blocks in Double Suzuki Coupling
- Application Summary : Borinic acid derivatives have been used as fluorescent emitters .
- Results or Outcomes : The outcomes of its use are highly dependent on the specific reaction it is being used in. In general, the use of borinic acid derivatives as fluorescent emitters can lead to the development of new materials with unique optical properties .
- Application Summary : Borinic acid derivatives have been used in the development of sensors .
- Results or Outcomes : The outcomes of its use are highly dependent on the specific reaction it is being used in. In general, the use of borinic acid derivatives in sensors can lead to the development of new sensor technologies .
Fluorescent Emitters
Sensors
安全和危害
Handling “(3-(Difluoromethoxy)phenyl)boronic acid” requires caution. It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and seeking medical advice if irritation persists .
未来方向
属性
IUPAC Name |
[3-(difluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c9-7(10)13-6-3-1-2-5(4-6)8(11)12/h1-4,7,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQKXEUNYFZVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590221 | |
| Record name | [3-(Difluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Difluoromethoxy)phenyl)boronic acid | |
CAS RN |
866607-09-2 | |
| Record name | [3-(Difluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Difluoromethoxy)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Azaspiro[4.4]nonan-5-ium tetrafluoroborate](/img/structure/B1591191.png)
